B581
Overview
Description
The term “B581” appears to refer to multiple entities. It could be a model of a gaming headset produced by ABKO, known as the NCORE B581 V7.1 . It is also a compound known as Ftase inhibitor I, a potent, selective, and peptidomimetic farnesyl transferase (FTase) inhibitor .
Molecular Structure Analysis
The molecular formula of B581 or Ftase inhibitor I is C22H38N4O3S2 . The exact structure can be found in databases like ChemSpider .Scientific Research Applications
p58/Lamin B Receptor and Nuclear Envelope
- Protein Interactions and Kinase Activity : p58, also known as the lamin B receptor, is integral to the inner nuclear membrane. It binds lamin B and is phosphorylated by a kinase activity. This phosphorylation at serine residues suggests a significant role in lamin B interactions and nuclear envelope dynamics (Simos & Georgatos, 1992).
- Mitotic Behavior : During mitosis, type B lamins remain associated with p58. This association has implications for nuclear envelope reassembly, suggesting that p58 plays a critical role in maintaining nuclear integrity during cell division (Meier & Georgatos, 1994).
Applications in Bioactive Glass
- Bioactive Glasses (BGs) and Drug Release : The study on mesoporous 58S bioactive glass (M58S) highlights its potential as a drug release system. M58S shows good drug release behavior and ability to induce hydroxyapatite formation, making it suitable for bone implant materials (Xia & Chang, 2008).
Molecular Biology and Immunology
- CD58 in Hematopoietic Cells : Research on CD58, a member of the immunoglobulin superfamily, focuses on its expression in normal, regenerating, and leukemic bone marrow B cells. It's over-expressed in acute lymphoblastic leukemia, making it a potential marker for minimal residual disease (Veltroni et al., 2003).
- CD58 and Immune Recognition in Lymphoma : CD58 mutations are common in Hodgkin lymphoma cell lines and can lead to immune escape in tumor cells, especially in cases of aggressive disease. This suggests a role of CD58 in immune surveillance and potential therapeutic targeting (Abdul Razak et al., 2016).
Genomic Studies in Pathogenic Bacteria
- Neisseria meningitidis Genome Analysis : The complete genome sequence of Neisseria meningitidis serogroup B strain MC58 provides insights into its pathogenic behavior and potential vaccine candidates, highlighting the genomic basis of meningococcal disease and immune evasion (Tettelin et al., 2000)
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLMXIYRQCLIR-FUMNGEBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164381 | |
Record name | B 581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor I | |
CAS RN |
149759-96-6 | |
Record name | FTase inhibitor I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B 581 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | B 581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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